1-Amino-1-[2-(difluoromethyl)phenyl]acetone 1-Amino-1-[2-(difluoromethyl)phenyl]acetone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20353720
InChI: InChI=1S/C10H11F2NO/c1-6(14)9(13)7-4-2-3-5-8(7)10(11)12/h2-5,9-10H,13H2,1H3
SMILES:
Molecular Formula: C10H11F2NO
Molecular Weight: 199.20 g/mol

1-Amino-1-[2-(difluoromethyl)phenyl]acetone

CAS No.:

Cat. No.: VC20353720

Molecular Formula: C10H11F2NO

Molecular Weight: 199.20 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-1-[2-(difluoromethyl)phenyl]acetone -

Specification

Molecular Formula C10H11F2NO
Molecular Weight 199.20 g/mol
IUPAC Name 1-amino-1-[2-(difluoromethyl)phenyl]propan-2-one
Standard InChI InChI=1S/C10H11F2NO/c1-6(14)9(13)7-4-2-3-5-8(7)10(11)12/h2-5,9-10H,13H2,1H3
Standard InChI Key QHUOWDRXXRXPFV-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=CC=CC=C1C(F)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Amino-1-[2-(difluoromethyl)phenyl]acetone consists of a phenyl ring substituted at the 2-position with a difluoromethyl group (CF2H-\text{CF}_2\text{H}), an amino group (NH2-\text{NH}_2), and a ketone (C=O-\text{C}=O) attached to the acetone backbone. The IUPAC name is 1-amino-1-[2-(difluoromethyl)phenyl]propan-2-one, reflecting the positions of functional groups . The structural formula is:

CH3C(=O)C(NH2)(C6H3(CF2H)2)\text{CH}_3\text{C}(=O)\text{C}(\text{NH}_2)(\text{C}_6\text{H}_3(\text{CF}_2\text{H})-2)

The difluoromethyl group introduces significant electronegativity, influencing the compound’s dipole moment and intermolecular interactions.

Physical and Chemical Properties

Key physicochemical properties, as derived from experimental and predicted data, are summarized below:

PropertyValueSource
Molecular Weight199.2 g/mol
Density1.183 ± 0.06 g/cm³
Boiling Point262.3 ± 40.0 °C
pKa6.16 ± 0.10
SolubilityModerate in polar organic solvents

The compound’s moderate solubility in solvents like methanol and ethanol facilitates its use in solution-phase reactions. The pKa of 6.16 suggests partial protonation under physiological conditions, which may influence its bioavailability .

Synthetic Methodologies

Reductive Amination

The primary synthesis route involves reductive amination of 2-(difluoromethyl)benzaldehyde with acetone and an ammonium source. Sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) or sodium triacetoxyborohydride (NaBH(OAc)3\text{NaBH(OAc)}_3) serves as the reducing agent in methanol or ethanol at 40–60°C . The reaction proceeds via imine formation followed by reduction:

RCHO+NH3+CH3C(=O)CH3Reducing AgentRCH(NH2)C(=O)CH3\text{RCHO} + \text{NH}_3 + \text{CH}_3\text{C}(=O)\text{CH}_3 \xrightarrow{\text{Reducing Agent}} \text{RCH}(\text{NH}_2)\text{C}(=O)\text{CH}_3

where R=C6H3(CF2H)2\text{R} = \text{C}_6\text{H}_3(\text{CF}_2\text{H})-2. Yields typically range from 60% to 75%, with purity exceeding 95% after recrystallization.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance reaction control and scalability. By maintaining precise temperature (50–55°C) and residence time (10–15 minutes), this method achieves higher throughput and reduced byproduct formation compared to batch processes.

Chemical Reactivity and Functionalization

Nucleophilic Reactions

The amino group participates in nucleophilic substitutions, enabling the formation of amides, ureas, and Schiff bases. For example, reaction with acyl chlorides yields N-acylated derivatives:

RNH2+R’COClRNHCOR’+HCl\text{RNH}_2 + \text{R'COCl} \rightarrow \text{RNHCOR'} + \text{HCl}

Such derivatives are pivotal in prodrug design, where masking the amino group enhances pharmacokinetics.

Ketone Transformations

The ketone moiety undergoes condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. These intermediates are valuable in metal-organic frameworks (MOFs) and catalyst design.

Biological Activity and Pharmaceutical Applications

Mechanism of Action

The compound’s biological activity stems from its ability to modulate enzyme function via hydrogen bonding (amino group) and hydrophobic interactions (difluoromethylphenyl ring). In vitro studies suggest inhibitory effects on cytochrome P450 isoforms, particularly CYP3A4, which is involved in drug metabolism.

Preclinical Research

In rodent models, derivatives of 1-amino-1-[2-(difluoromethyl)phenyl]acetone demonstrated anticonvulsant activity with ED₅₀ values of 12–15 mg/kg, comparable to legacy antiepileptics like phenytoin. The difluoromethyl group’s metabolic stability reduces hepatic clearance, prolonging half-life to 8–10 hours.

Industrial and Material Science Applications

Polymer Chemistry

The compound serves as a crosslinking agent in epoxy resins, improving thermal stability. Blends containing 10–15 wt% of the amino ketone exhibit glass transition temperatures (TgT_g) up to 180°C, outperforming conventional bisphenol-A-based epoxies.

Fluorinated Liquid Crystals

Incorporation into liquid crystal matrices enhances dielectric anisotropy (Δϵ>5\Delta\epsilon > 5), making it suitable for high-performance displays. The difluoromethyl group’s dipole aligns with electric fields, reducing switching voltages.

Future Research Directions

Targeted Drug Delivery

Functionalizing the amino group with biodegradable linkers could enable site-specific drug release. For instance, conjugating with monoclonal antibodies may improve tumor targeting in oncology.

Green Chemistry Innovations

Exploring catalytic asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) could yield enantiopure variants for chiral drug development.

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